2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide
Overview
Description
2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is also known by other names such as A77 1726 (E/Z) Mixture, CHEMBL2062101, and DTXSID301043028 . This compound is the active metabolite of leflunomide, which is a pyrimidine synthesis inhibitor used as an immunomodulatory agent and antirheumatic agent .
Molecular Structure Analysis
The molecular weight of this compound is 270.21 g/mol . The InChI string representation of its structure isInChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)
. Its canonical SMILES representation is CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.21 g/mol and a complexity of 426 . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds . Its topological polar surface area is 73.1 Ų .Scientific Research Applications
Inhibition of Tyrosine Kinase : Analogues of this compound, including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others, have been shown to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), which plays a role in the action of the immunosuppressive drug leflunomide (Ghosh et al., 1999).
Chemical Synthesis and Structure : Research has focused on the synthesis and structural analysis of compounds related to 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide. This includes studies on their molecular structures, crystal packing, and hydrogen-bonding networks (Ghosh et al., 2000).
Pharmacophore of Active Metabolites : Investigations into the chemical characteristics necessary for the immunosuppressive activity of certain metabolites of leflunomide have been conducted. These studies have helped in understanding the pharmacophore responsible for the immunosuppressive activity (Bertolini et al., 1997).
Enantioseparation in Chromatography : High-performance liquid chromatographic methods have been developed for the enantioseparation of bicalutamide and its analogs, including compounds structurally similar to this compound (Török et al., 2005).
Prodrug Synthesis for Anti-Arthritic Agents : The compound has been involved in the synthesis of prodrugs like 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, which are used for treating arthritis (Patterson et al., 1992).
Inhibition of Dihydroorotate Dehydrogenase : This compound has shown inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme in pyrimidine de novo synthesis, which is important in immune cell functions (Knecht & Löffler, 1998).
Mechanism of Action
As the active metabolite of leflunomide, this compound likely shares its mechanism of action. Leflunomide is a disease-modifying antirheumatic drug used for the treatment of rheumatoid arthritis. It works by inhibiting pyrimidine synthesis, thereby suppressing the proliferation of rapidly dividing cells such as activated T cells .
Properties
IUPAC Name |
2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUDOFZCWSZMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043028 | |
Record name | 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108605-62-5 | |
Record name | 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108605-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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